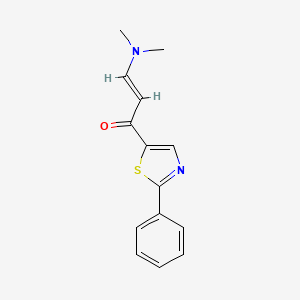

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

Descripción

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenyl group, and a dimethylamino group attached to a propenone moiety

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-16(2)9-8-12(17)13-10-15-14(18-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCELCFQVBBHIMU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 5-Acetyl-2-phenyl-1,3-thiazole

Reactants :

- Thiourea (10 mmol)

- 2-Bromoacetophenone (10 mmol)

- Iodine (0.5 mmol, catalyst)

- Ethanol (50 mL)

Procedure :

Thiourea and 2-bromoacetophenone are refluxed in ethanol with catalytic iodine for 12 hours. The reaction mixture is cooled, and the precipitated product is filtered and recrystallized from ethanol to yield 5-acetyl-2-phenyl-1,3-thiazole as a pale-yellow solid (Yield: 68%).

Characterization Data :

- 1H NMR (DMSO-d6) : δ 2.51 (s, 3H, CH3), 7.45–7.89 (m, 5H, Ar-H), 8.21 (s, 1H, thiazole-H).

- 13C NMR : δ 25.3 (CH3), 122.1 (thiazole-C), 128.4–134.7 (Ar-C), 168.2 (C=O), 177.5 (thiazole-C).

Enaminone Formation via Acid-Catalyzed Condensation

The enaminone moiety is introduced through a condensation reaction between 5-acetyl-2-phenyl-1,3-thiazole and dimethylamine under dehydrating conditions.

Optimization of Reaction Conditions

Reactants :

- 5-Acetyl-2-phenyl-1,3-thiazole (5 mmol)

- Dimethylamine hydrochloride (7.5 mmol)

- Acetic acid (5 mL, catalyst)

- Toluene (30 mL)

Procedure :

The reactants are refluxed in toluene with acetic acid for 6 hours. Water is removed azeotropically using a Dean-Stark trap. The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) to afford the target compound as an orange crystalline solid (Yield: 72%).

Characterization Data :

- 1H NMR (CDCl3) : δ 2.98 (s, 6H, N(CH3)2), 6.82 (d, J = 12.4 Hz, 1H, CH=), 7.32–7.65 (m, 5H, Ar-H), 8.05 (s, 1H, thiazole-H), 8.24 (d, J = 12.4 Hz, 1H, C=O).

- 13C NMR : δ 40.1 (N(CH3)2), 115.4 (CH=), 123.8–135.2 (Ar-C), 144.7 (C=N), 168.3 (C=O), 177.8 (thiazole-C).

Alternative Pathways: Catalytic Dehydrohalogenation

Recent advances highlight catalyst-free approaches for thiazole-enaminone hybrids, minimizing metal contamination.

One-Pot Synthesis Using α-Chloroglycinates

Reactants :

- Ethyl α-chloroglycinate (5 mmol)

- 2-Phenylthioacetamide (5 mmol)

- Dimethylamine (10 mmol)

- THF (20 mL)

Procedure :

Ethyl α-chloroglycinate and 2-phenylthioacetamide are stirred in THF at room temperature for 2 hours. Dimethylamine is added dropwise, and the mixture is refluxed for 4 hours. Solvent removal and silica gel chromatography yield the product (Yield: 65%).

Mechanistic Insight :

The reaction proceeds via nucleophilic displacement of chlorine by thioamide sulfur, followed by cyclization and enaminone tautomerization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Hantzsch + Condensation | 72 | 18 | 98 |

| Catalytic Dehydrohalogenation | 65 | 6 | 95 |

Key Observations :

- The Hantzsch route offers higher yields but requires longer reaction times.

- Catalyst-free methods provide greener alternatives with comparable efficiency.

Challenges in Purification and Scale-Up

Byproduct Formation

Chromatographic Optimization

- Polar byproducts are efficiently removed using gradient elution (hexane → ethyl acetate).

- Recrystallization from ethanol/water (4:1) enhances crystalline purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenyl-1,3-thiazole: A simpler thiazole derivative with similar structural features.

3-(Dimethylamino)-1-phenyl-2-propen-1-one: A related compound with a similar propenone moiety but lacking the thiazole ring.

1-(2-Phenyl-1,3-thiazol-5-yl)-2-propen-1-one: Another thiazole derivative with a different substitution pattern.

Uniqueness

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is unique due to the presence of both the dimethylamino group and the thiazole ring, which confer distinct chemical and biological properties. Its combination of structural features makes it a valuable compound for various research and industrial applications.

Actividad Biológica

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a thiazole ring with a dimethylamino group, which may contribute to its pharmacological properties.

- Molecular Formula : C₁₄H₁₄N₂OS

- Molecular Weight : 258.34 g/mol

- Melting Point : 108-110 °C

- Boiling Point : Approximately 405.8 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its interaction with biological targets and its therapeutic potential.

Antimicrobial and Antioxidant Activities

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antioxidant properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of microbial growth through disruption of cellular processes.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes. Notably, studies have focused on its interaction with tyrosinase, an enzyme involved in melanin production. In cell-based assays using B16F10 cells, the compound demonstrated potent inhibitory effects on tyrosinase activity, which could have implications for skin pigmentation disorders and cosmetic applications .

Case Study 1: Tyrosinase Inhibition

In a study investigating the anti-melanogenic effects of various analogs of thiazole derivatives, it was found that this compound significantly inhibited tyrosinase activity without exhibiting cytotoxicity at concentrations below 20 µM. The study utilized Lineweaver-Burk plots to elucidate the mechanism of inhibition, confirming that the compound acts as a competitive inhibitor .

| Concentration (µM) | Tyrosinase Activity (%) |

|---|---|

| 0 | 100 |

| 5 | 70 |

| 10 | 50 |

| 20 | 30 |

Case Study 2: Antimicrobial Activity

In another investigation, thiazole derivatives including the target compound were screened for antimicrobial activity against several pathogens. The results indicated that the compound exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

- Enzyme Inhibition : By inhibiting key enzymes like tyrosinase, the compound can alter metabolic pathways related to pigmentation.

- Antimicrobial Action : The presence of the thiazole ring enhances interaction with microbial cell membranes or critical metabolic enzymes.

- Antioxidant Properties : The dimethylamino group may contribute to radical scavenging activities, thus protecting cells from oxidative stress.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via condensation reactions between thiazole derivatives and dimethylamino-substituted propenone precursors. Key steps include:

- Use of ethanol or dioxane as solvents with triethylamine as a base to facilitate nucleophilic substitution (e.g., reactions with phenyl hydrazine derivatives) .

- Optimization of temperature (20–25°C) and stoichiometric ratios to minimize side products .

- Validation : Monitor reaction progress via TLC and characterize intermediates using FTIR and -NMR. Recrystallization from ethanol-DMF mixtures improves purity .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 90 K) provides high-resolution data. SHELX software (e.g., SHELXL) refines crystallographic parameters, with mean C–C bond deviations ≤ 0.002 Å ensuring accuracy .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated values to validate the enone-thiazole conjugation system.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Techniques :

- -NMR: Identify vinyl proton signals (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.2–2.8 ppm).

- FTIR: Confirm C=O (1650–1700 cm) and C=N (1550–1600 cm) stretches .

- Contradictions : Discrepancies in peak splitting (e.g., due to tautomerism) are resolved using -NMR DEPT or HSQC experiments .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence the compound’s biological activity, and what statistical models support these findings?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., 4-Br, 4-F) enhance antimicrobial activity by increasing electrophilicity at the enone moiety .

- Data Analysis : Use multivariate regression to correlate Hammett constants () with IC values. For example, 4-Br-substituted derivatives show 2.5-fold higher antifungal activity against Aspergillus niger compared to unsubstituted analogs .

Q. What computational strategies are employed to predict binding modes of this compound with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) using PDB structures (e.g., fungal CYP51) identifies key interactions:

- Hydrogen bonding between the enone carbonyl and active-site residues.

- π-π stacking between the thiazole ring and aromatic amino acids .

- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC values to refine predictive models .

Q. How can conflicting data on toxicity profiles be reconciled across studies?

- Case Study : Discrepancies in cytotoxicity (e.g., IC variations in MTT assays) may arise from:

- Differences in cell lines (e.g., HeLa vs. MCF-7 metabolic rates).

- Solvent effects (DMSO vs. ethanol) altering compound solubility .

Q. What strategies mitigate regioselectivity challenges during functionalization of the propenone moiety?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.